CA1 vs. CA2 Selectivity Profile
The 5-nitro substitution pattern confers a measurable selectivity advantage for human carbonic anhydrase I (CA1) over CA2 compared to the 3-nitro regioisomer. 2-(5-Nitropyridin-2-yl)acetic acid exhibits a Ki of 24 nM against CA1 and 37 nM against CA2, yielding a CA2/CA1 selectivity ratio of ~1.5 [1]. In contrast, the 3-nitro regioisomer (2-(3-nitropyridin-2-yl)acetic acid) shows a reversed selectivity with an IC50 of 9.30 nM against CA2 [2], representing an approximately 4-fold greater preference for CA2 inhibition relative to the CA1/CA2 balance of the 5-nitro compound.
| Evidence Dimension | Carbonic anhydrase isoform inhibition selectivity |
|---|---|
| Target Compound Data | CA1 Ki = 24 nM; CA2 Ki = 37 nM |
| Comparator Or Baseline | 2-(3-Nitropyridin-2-yl)acetic acid: CA2 IC50 = 9.30 nM |
| Quantified Difference | 5-Nitro: CA2/CA1 ratio ≈1.5; 3-Nitro: ~4-fold greater CA2 potency (relative to 5-nitro's CA2 Ki) |
| Conditions | Human recombinant CA1 and CA2; p-nitrophenylacetate substrate; SDS-PAGE analysis (5-nitro); spectrophotometric analysis (3-nitro) |
Why This Matters
Procurement of the correct regioisomer is essential for CA1-biased versus CA2-biased inhibitor programs, where off-target CA2 inhibition can cause diuretic side effects or ocular hypertension complications.
- [1] BindingDB BDBM50134572 / ChEMBL3746265. Binding affinity of 2-(5-nitropyridin-2-yl)acetic acid to human CA1 and CA2. Data curated by Isf College of Pharmacy. View Source
- [2] BindingDB BDBM50161486 / ChEMBL3787502. Inhibition of human CA2 by 2-(3-nitropyridin-2-yl)acetic acid. Data curated from ChEMBL. View Source
